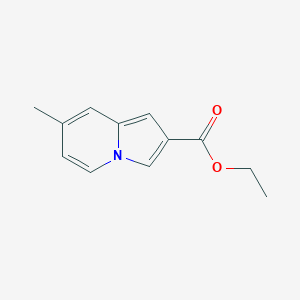

Ethyl 7-methylindolizine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 7-methylindolizine-2-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-11-6-9(2)4-5-13(11)8-10/h4-8H,3H2,1-2H3 |

InChI Key |

NOQGOSJCPKFZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC(=CC2=C1)C |

Origin of Product |

United States |

Mechanistic Investigations of Ethyl 7 Methylindolizine 2 Carboxylate Formation

Kinetic Studies of Indolizine (B1195054) Cyclization Reactions

Analysis of First-Order Kinetics in Thermal Cyclization Pathways

The thermal cyclization of pyridinium (B92312) ylides is a common and effective method for the synthesis of the indolizine core. In many instances, these reactions follow first-order kinetics, where the rate of the reaction is directly proportional to the concentration of a single reactant, typically the pyridinium ylide intermediate.

While specific kinetic data for the thermal cyclization leading to ethyl 7-methylindolizine-2-carboxylate is not extensively documented in publicly available literature, studies on analogous systems provide a strong basis for understanding the expected kinetic behavior. For instance, the 1,5-dipolar cyclization of 2-vinylpyridinium ylides to indolizines has been shown to follow first-order kinetics. The decay of the ylide intermediate, monitored by spectroscopic methods, corresponds directly to the formation of the indolizine product, confirming a first-order process. This suggests that the intramolecular cyclization is the rate-determining step.

The adherence to first-order kinetics implies a unimolecular process for the key ring-closing step. Once the pyridinium ylide is formed, its transformation into the bicyclic indolizine structure does not depend on the concentration of other reagents.

Influence of Substituents on Reaction Rates and Selectivity

The nature and position of substituents on both the pyridine (B92270) ring and the reacting partner significantly influence the rate and selectivity of indolizine formation. The 7-methyl group in the target compound, this compound, is expected to exert a notable electronic and steric effect on the reaction.

Electron-donating groups, such as a methyl group, on the pyridine ring generally increase the electron density of the ring system. This can affect the stability of the pyridinium ylide intermediate and the subsequent nucleophilicity of the pyridine nitrogen. In the context of the Tschitschibabin reaction, a classical method for synthesizing substituted pyridines that can be precursors to indolizines, the basicity of the pyridine ring is a critical factor. The reaction rate is influenced by the electronic properties of the substituents, with an optimal pKa range for the pyridine derivative often observed. For instance, in the Chichibabin amination, the reaction proceeds faster under more basic conditions up to a certain point.

In 1,3-dipolar cycloaddition reactions, a primary route to indolizines, substituents on the pyridinium ylide and the dipolarophile dictate the reaction's regioselectivity and rate. For the synthesis of analogues like ethyl 7-acetyl-2-substituted-3-(substituted benzoyl)indolizine-1-carboxylates, the electronic nature of the substituents on the reactants plays a crucial role in the efficiency of the cycloaddition. Similarly, in the formation of ethyl 2-benzoyl-6-methylindolizine-7-carboxylate, the position of the methyl group influences the electronic environment of the reacting centers.

The following table, derived from studies on related indolizine syntheses, illustrates the qualitative impact of substituents on reaction outcomes. While not specific to this compound, it provides a general understanding of these effects.

| Substituent Position | Substituent Type | General Effect on Rate/Yield | Probable Reason |

| Pyridine Ring (e.g., C7) | Electron-donating (e.g., -CH₃) | Can increase or decrease rate depending on the mechanism. May increase nucleophilicity. | Alters the electronic properties and basicity of the pyridine nitrogen. |

| Pyridine Ring | Electron-withdrawing (e.g., -NO₂) | Generally increases the rate of nucleophilic attack on the ring. | Makes the pyridine ring more electrophilic. |

| Dipolarophile | Electron-withdrawing (e.g., -COOEt) | Generally increases the rate of cycloaddition. | Lowers the LUMO energy of the dipolarophile, facilitating interaction with the HOMO of the ylide. |

| Pyridinium Ylide | Stabilizing group (e.g., -COR) | Stabilizes the ylide, allowing for controlled reactions. | Delocalizes the negative charge on the ylidic carbon. |

Evaluation of Activation Parameters for Ethyl Indolizine-2-carboxylate Formation

Activation parameters, including the activation energy (Ea) and the pre-exponential factor (A), provide deeper mechanistic insights into the transition state of a reaction. These parameters are typically determined by studying the temperature dependence of the reaction rate constant, often through an Arrhenius plot.

Activation Energy (Ea): 12.1 ± 0.3 kcal/mol

Logarithm of the Pre-exponential Factor (log A): 13.4 ± 0.2

These values are indicative of a moderately low activation barrier, suggesting that the cyclization proceeds readily at ambient or slightly elevated temperatures. The relatively high value of log A is consistent with a unimolecular cyclization process with a well-ordered transition state. It is reasonable to infer that the formation of this compound via a similar thermal cyclization pathway would exhibit activation parameters in a comparable range, although the specific values would be influenced by the 7-methyl and 2-carboxylate substituents.

Proposed Reaction Mechanisms for Indolizine Scaffold Construction

The construction of the indolizine scaffold can proceed through several mechanistic pathways, with the debate often centering on whether the key ring-forming step is a concerted or a stepwise process. The nature of the reactants and reaction conditions play a pivotal role in determining the operative mechanism.

Elucidation of Concerted vs. Stepwise Mechanisms in Cycloadditions

The formation of the indolizine ring system, particularly through 1,3-dipolar cycloaddition reactions, raises the fundamental question of a concerted versus a stepwise mechanism.

A concerted mechanism , often invoked in pericyclic reactions like the Diels-Alder reaction, involves the simultaneous formation of new bonds in a single transition state without the formation of any intermediate. For the 1,3-dipolar cycloaddition of a pyridinium ylide with a dipolarophile (such as an alkene or alkyne), a concerted [3+2] or [8π+2π] cycloaddition would involve a single, highly ordered transition state.

Conversely, a stepwise mechanism involves the formation of one or more intermediates. In the context of indolizine synthesis, a stepwise pathway could proceed through a zwitterionic or a diradical intermediate. For example, the reaction might initiate with a nucleophilic attack of the ylidic carbon onto the dipolarophile, forming a zwitterionic intermediate, which then undergoes a subsequent ring-closing step.

Theoretical studies on related indolizine syntheses have suggested that the mechanism can be dependent on the specific substrates and catalysts used. In some cases, a stepwise pathway is found to be energetically favored. For instance, in the [8+2] cycloaddition of indolizines with maleimides, theoretical calculations have supported a kinetically favored stepwise cycloaddition pathway over a concerted one. The reaction is proposed to initiate with a conjugate addition to form an intermediate, which then undergoes cyclization.

The debate between concerted and stepwise mechanisms is often nuanced, with some reactions exhibiting characteristics of both. Highly asynchronous concerted pathways, where bond formation is not perfectly synchronous, can be difficult to distinguish from a very short-lived stepwise intermediate.

Characterization of Key Intermediates in Ring Closure Processes

The direct observation and characterization of reaction intermediates are powerful tools for elucidating reaction mechanisms. In the synthesis of indolizines, pyridinium ylides are key intermediates that are often generated in situ.

The formation of pyridinium ylides can be achieved by the deprotonation of a corresponding pyridinium salt. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in detecting and characterizing these transient species. For example, in the formation of certain stabilized pyridinium ylides, the appearance of characteristic signals in the ¹H and ³¹P NMR spectra (for phosphorus-stabilized ylides) provides direct evidence for their existence before they undergo further reaction. Theoretical calculations have also been employed to support the structural assignments of these intermediates, sometimes revealing stabilizing intramolecular interactions.

In the context of the formation of this compound, a plausible reaction sequence involves the initial formation of a 4-methylpyridinium ylide. This ylide would then react with a suitable C2-building block, such as an α,β-unsaturated ester. The subsequent cyclization would lead to a di- or tetrahydroindolizine intermediate. The final step would then be an oxidation or elimination reaction to afford the aromatic indolizine ring system. While direct spectroscopic data for the intermediates in the synthesis of the title compound are scarce, the proposed mechanisms are well-supported by studies on analogous systems where similar intermediates have been either isolated or spectroscopically characterized.

Spectroscopic Elucidation and Structural Analysis of Ethyl 7 Methylindolizine 2 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom in a molecule can be mapped.

The ¹H NMR spectrum of indolizine (B1195054) derivatives provides a wealth of information regarding the electronic environment of the protons attached to the heterocyclic core and its substituents. In the case of Ethyl 7-methylindolizine-2-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons of the indolizine ring, the methyl group at the 7-position, and the ethyl ester group at the 2-position.

Based on studies of similar indolizine-2-carboxylates, the protons on the pyridine (B92270) ring (H-5, H-6, and H-8) and the pyrrole (B145914) ring (H-1 and H-3) exhibit characteristic chemical shifts. For the parent compound, ethyl indolizine-2-carboxylate, the proton at position 5 (H-5) is typically the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen atom. The protons H-6 and H-7 (in the unsubstituted case) appear in the mid-field region, while H-8 is also significantly deshielded. The protons of the five-membered ring, H-1 and H-3, have distinct chemical shifts that are sensitive to the nature of the substituent at position 2.

For a 7-substituted analogue like Ethyl 7-acetyl-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxylate, the ¹H NMR spectrum in CDCl₃ shows characteristic signals that can be extrapolated to predict the spectrum of this compound. For instance, the proton at H-8 would appear as a doublet, and the proton at H-5 would also be a doublet, with their coupling constants indicating their ortho relationship. The methyl group at the 7-position in the target molecule would likely appear as a singlet in the aliphatic region of the spectrum. The ethyl ester would be identified by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. researchgate.net

Table 1: Representative ¹H NMR Data for an Analogue, Ethyl 7-acetyl-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxylate researchgate.net

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 9.01 | d | 7.2 |

| Aromatic H | 7.79-7.76 | m | |

| Aromatic H | 7.42 | d | 7.0 |

| Aromatic H | 7.18 | t | 8.4 |

| -OCH₂CH₃ | 4.45 | q | 7.2 |

| Acetyl CH₃ | 2.69 | s | |

| -OCH₂CH₃ | 1.45 | t | 7.2 |

Note: This data is for a more complex analogue and serves as a reference for the expected regions and multiplicities of the signals.

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. In this compound, each carbon atom in the indolizine ring system, the methyl group, and the ethyl carboxylate group will give a distinct signal.

The chemical shifts of the carbon atoms in the indolizine ring are characteristic of their electronic environment. The carbonyl carbon of the ester group is expected to be the most deshielded signal, typically appearing around 160-170 ppm. The carbons of the six-membered ring (C-5, C-6, C-7, C-8) and the five-membered ring (C-1, C-2, C-3) will have chemical shifts in the aromatic region (approximately 100-140 ppm). The position of the methyl group at C-7 will influence the chemical shift of C-7 and the adjacent carbons.

Data from Ethyl 7-acetyl-3-(4-chlorobenzoyl)-2-methylindolizine-1-carboxylate shows the carbonyl of the ester at δ 164.46 ppm and the acetyl carbonyl at δ 195.87 ppm. The various aromatic carbons of the indolizine ring appear between δ 109.18 and 140.55 ppm. The ethyl ester carbons show signals around δ 60.29 (-OCH₂) and δ 14.41 (-CH₃). researchgate.net

Table 2: Representative ¹³C NMR Data for an Analogue, Ethyl 7-acetyl-3-(4-chlorobenzoyl)-2-methylindolizine-1-carboxylate researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

| C=O (acetyl) | 195.87 |

| C=O (ester) | 164.46 |

| Aromatic C | 140.55, 140.20, 138.55 |

| Aromatic C | 120.74, 112.26, 109.18 |

| -OCH₂CH₃ | 60.29 |

| Acetyl CH₃ | 26.17 |

| -OCH₂CH₃ | 14.41 |

Note: This data is for a highly substituted analogue and provides a general guide to the expected chemical shift ranges.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes in molecules, such as conformational changes and restricted rotation around single bonds. While specific DNMR studies on this compound are not documented, studies on related indolizine-2-carboxamides have explored the rotational barriers around the N-CO bond. These studies utilize variable-temperature NMR to observe the coalescence of signals as the rate of rotation increases with temperature, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. Similar studies on other heterocyclic systems demonstrate the utility of this technique in understanding molecular dynamics.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic system.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which typically appears in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would also be visible in the 1100-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the indolizine ring will be observed in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl and ethyl groups will also be present in the fingerprint region.

For comparison, the IR spectrum of Ethyl 7-acetyl-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxylate shows strong carbonyl absorption bands at 1665 cm⁻¹ and 1635 cm⁻¹, along with a band at 1575 cm⁻¹ corresponding to the aromatic ring. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1700 - 1730 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant [M - 45]⁺ peak. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. The indolizine ring itself is relatively stable, but some fragmentation of the heterocyclic core may also be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is particularly useful for analyzing complex mixtures and for quantifying compounds at very low concentrations. In the context of this compound, LC-MS would be the method of choice for its detection and quantification in various matrices.

In a typical LC-MS analysis, the compound would first be separated from other components on a chromatographic column, and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would likely produce a prominent protonated molecular ion [M+H]⁺. For instance, in the analysis of Ethyl 7-acetyl-3-(4-fluorobenzoyl)-2-methylindolizine-1-carboxylate, a strong [M+H]⁺ signal was observed at m/z 382. researchgate.net This confirms the molecular weight of the analogue and demonstrates the utility of LC-MS in the characterization of such compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₂H₁₃NO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass provides a benchmark for experimental HRMS data. Any deviation between the measured mass and the theoretical mass is a key indicator of the accuracy of the analysis.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Theoretical Exact Mass (Monoisotopic) | 203.09463 u |

| Nominal Mass | 203 u |

This table illustrates the precise data point that HRMS would aim to verify. The experimental measurement of a mass value extremely close to 203.09463 would confidently confirm the elemental formula of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides precise coordinates for each atom, revealing detailed information about the molecule's conformation, bond lengths, bond angles, and stereochemistry. For complex heterocyclic systems like indolizine derivatives, X-ray crystallography is vital for confirming the connectivity of atoms and understanding their spatial relationships. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration and Precise Bond Parameters

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure elucidation. mdpi.com By diffracting X-rays off a single, high-quality crystal, a detailed electron density map of the molecule can be generated. This map allows for the precise determination of atomic positions, from which bond lengths and angles are calculated with very high precision.

While the crystal structure for this compound itself is not detailed in the provided results, data for a closely related isomer, Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate (C₁₉H₁₇NO₃), offers significant insight into the structural characteristics of this class of compounds. nih.gov The crystals for this analogue were obtained from an ethyl acetate (B1210297) solution and analyzed by a Bruker SMART APEX CCD area-detector diffractometer. nih.gov

Table 2: Crystallographic Data for the Analogue Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇NO₃ |

| Molecular Weight | 307.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.177 (5) |

| b (Å) | 17.243 (5) |

| c (Å) | 11.191 (5) |

| β (°) | 102.070 (5) |

| Volume (ų) | 1543.0 (13) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

The data reveals a monoclinic crystal system. In this structure, all bond lengths and angles were reported to have normal values. nih.gov Such detailed crystallographic data is crucial for validating synthetic products and for providing the empirical basis for computational modeling and structure-activity relationship studies. The structure of other indolizine derivatives has also been confirmed by X-ray analyses, solidifying the understanding of substituent positions on the indolizine core. rsc.org

Analysis of Inter- and Intramolecular Interactions within Crystal Lattices

The packing of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govmdpi.comrsc.org The analysis of these interactions is critical for understanding the solid-state properties of a material and for the rational design of new crystalline forms (crystal engineering). mdpi.com

In the crystal structures of indolizine analogues and other nitrogen-containing heterocycles, these interactions play a significant role. For example:

π-π Stacking: The planar, aromatic nature of the indolizine ring system makes it susceptible to π-π stacking interactions. In the crystal lattice of an indolizino[3,4,5-ab]isoindole derivative, discrete π-stacked dimers were observed. rsc.org These interactions are crucial in stabilizing the crystal packing.

Hydrogen Bonding: Although the core indolizine structure lacks strong hydrogen bond donors, substituents can introduce this capability. In the crystal structure of Ethyl 1H-indole-2-carboxylate, hydrogen bonding between the indole (B1671886) N-H group and a keto oxygen atom leads to the formation of hydrogen-bonded dimers. nih.gov The analysis of potential HIV-1 integrase inhibitors with related quinoline (B57606) structures also revealed stabilization through both hydrogen bonds and π-π stacking. nih.gov

Halogen Bonding: In derivatives containing halogens, halogen bonds can act as significant structure-directing interactions. The crystal structure of a brominated thiazolo[3,2-a]pyrimidine derivative showed that weak n-π interactions involving the bromine atom led to the formation of a one-dimensional, homochiral supramolecular assembly. mdpi.com

Computational and Theoretical Studies of Ethyl 7 Methylindolizine 2 Carboxylate

Molecular Docking Simulations for Exploring Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the indolizine (B1195054) class of compounds, molecular docking has been employed to explore their potential as therapeutic agents by examining their interactions with various biological targets.

For instance, studies on substituted indolizine derivatives have utilized molecular docking to investigate their binding affinity to enzymes such as cyclooxygenase-2 (COX-2) researchgate.net, microbial enzymes nih.gov, and the α7 nicotinic acetylcholine (B1216132) receptor nih.gov. These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and can guide the design of more potent and selective inhibitors or agonists. A typical docking study would report the binding energy (in kcal/mol) and the specific amino acid residues involved in the interaction.

Molecular Dynamics Simulations for Conformational Landscapes and Stability Analyses

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For indolizine derivatives, MD simulations can provide insights into the conformational flexibility of the molecule and the stability of its complexes with biological targets over time.

A study on an indolizine derivative complexed with enzymes used MD simulations to identify the interactions responsible for the stabilization of the complex and the specificity of the ligand interaction nih.gov. Such simulations can reveal how the indolizine core and its substituents adapt their conformation within a binding pocket and can help in assessing the stability of the predicted binding modes from molecular docking.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules.

Electronic Structure and Reactivity Predictions

DFT calculations can be used to determine the electronic structure of indolizine derivatives, providing information on molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These properties are crucial for predicting the reactivity of the molecule. For example, a DFT study on substituted indoles and imidazoles, which are structurally related to indolizines, calculated heats of formation to evaluate their relative stability .

Conceptual DFT-Based Chemical Reactivity Descriptors

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors such as chemical potential, hardness, and electrophilicity index. These descriptors can be calculated for indolizine derivatives to predict their reactivity in chemical reactions. While no specific studies on Ethyl 7-methylindolizine-2-carboxylate are available, DFT has been used to study the substituent effects in other heterocyclic compounds, which in turn helps in understanding their reactivity nih.gov.

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, this would involve analyzing the rotation around the single bonds, particularly those of the ethyl carboxylate group.

While specific data for this compound is unavailable, conformational analysis of related structures like dialkyl esters of dicarboxylic acids has been performed using both experimental and computational methods acs.org. Such an analysis for this compound would help in identifying the most stable conformers and understanding how the orientation of the substituent groups might influence its chemical and biological properties.

In Silico Approaches for Predicting Reaction Pathways and Regioselectivity

In silico methods can be used to predict the most likely pathways and outcomes of chemical reactions. For the synthesis of indolizine derivatives, computational approaches can help in understanding the mechanism and regioselectivity of cycloaddition reactions.

For example, computational studies have been used to understand the catalyst-dependent dearomative and desymmetrizative higher-order [8 + 2] cycloaddition of indolizines with maleimides acs.org. These studies can predict transition state energies and help in rationalizing the observed product distribution, which is invaluable for optimizing synthetic routes to specific indolizine isomers.

Synthetic Transformations and Derivatization of Ethyl 7 Methylindolizine 2 Carboxylate

Functionalization at Various Ring Positions of the Indolizine (B1195054) Core

The indolizine ring system is known to be highly susceptible to electrophilic attack, particularly on the five-membered pyrrole-like ring. jbclinpharm.org The electron density is highest at the C-3 position, followed by the C-1 position, making these the primary sites for electrophilic substitution. jbclinpharm.orgstackexchange.com The presence of the electron-donating 7-methyl group further activates the ring system towards electrophiles, while the C-2 ester group, being electron-withdrawing, has a deactivating effect.

Direct C-H functionalization is a powerful strategy for introducing molecular complexity without the need for pre-functionalized starting materials. bohrium.comacs.org For ethyl 7-methylindolizine-2-carboxylate, these strategies would primarily target the electron-rich C-1 and C-3 positions. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from extensive research on the broader class of indolizine derivatives. researchgate.netrsc.org

Common C-H functionalization reactions applicable to the indolizine core include:

Acylation: Friedel-Crafts acylation can introduce acyl groups at the C-3 position. In some cases, depending on the Lewis acid and reaction conditions, acylation at the C-5 and C-7 positions of the benzene (B151609) ring of the indole (B1671886) nucleus has been observed for ethyl indole-2-carboxylate (B1230498), a related but different heterocyclic system. acs.org

Alkylation: Brønsted acid-catalyzed alkylation with electrophiles like ortho-hydroxybenzyl alcohols is an established method for the C-3 functionalization of indolizines. rsc.org

Halogenation: Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, typically at the C-3 position, which can then be used in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C-H bonds of indolizines can be directly coupled with various partners. For instance, Pd-catalyzed oxidative coupling with vinylarenes has been shown to occur at the C-3 position of indolizines. nih.gov

| Reaction Type | Typical Reagents | Expected Position of Substitution | Analogous Example Reference |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | C-3 | acs.org |

| Brønsted Acid Alkylation | o-Hydroxybenzyl alcohols, Acid catalyst | C-3 | rsc.org |

| Halogenation | N-Bromosuccinimide (NBS) | C-3 | nih.gov |

| Lithiation | n-Butyllithium (n-BuLi) | C-5 | nih.gov |

The introduction of electron-withdrawing groups (EWGs) such as nitro (NO₂) or cyano (CN) groups can significantly alter the electronic properties of the indolizine ring, which is useful for tuning its biological activity or material properties. These groups are typically installed via electrophilic substitution reactions. rsc.org

Nitration: The nitration of indolizines generally occurs at the C-1 and C-3 positions. Given the steric hindrance and the deactivating effect of the C-2 ester, nitration would be expected to favor the C-3 position. The reaction often employs reagents like nitric acid in sulfuric acid or other nitrating agents. While the nitro group is rarely found in natural products, it is a versatile synthetic handle. rsc.org The introduction of a nitro group can facilitate nucleophilic aromatic substitution. rsc.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (an EWG) onto electron-rich heterocycles, including indolizines, typically at the C-3 position.

| Reaction | Reagents | Product Type | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | Nitroindolizine | C-3 and/or C-1 |

| Formylation | POCl₃, DMF | Formylindolizine | C-3 |

Modification of the Ester Moiety at the 2-Position

The ethyl carboxylate group at the C-2 position is a versatile handle for further synthetic transformations, allowing for the creation of a variety of derivatives such as carboxylic acids and amides.

The hydrolysis of the ethyl ester to the corresponding 7-methylindolizine-2-carboxylic acid is a fundamental transformation. This reaction can be readily achieved under standard conditions, typically through saponification with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution, followed by acidification. mdpi.com The resulting carboxylic acid is a key intermediate for the synthesis of amides, other esters, and for introducing the carboxyl group into larger molecules. nih.govsigmaaldrich.comuni.lu

| Reactant | Reagents | Product | Reference for General Method |

| This compound | 1. NaOH (aq), EtOH, Heat2. HCl (aq) | 7-Methylindolizine-2-carboxylic acid | mdpi.com |

The synthesis of 7-methylindolizine-2-carboxamides can be approached in two primary ways. The first involves the direct reaction of the ethyl ester with an amine. This transformation can sometimes be challenging and may require elevated temperatures or the use of a catalyst.

A more common and generally more efficient method involves a two-step process:

Hydrolysis of the ester to 7-methylindolizine-2-carboxylic acid as described above.

Coupling of the resulting carboxylic acid with a desired primary or secondary amine. This amide bond formation is typically facilitated by a coupling agent to activate the carboxylic acid. researchgate.net A wide variety of modern coupling reagents are available, such as propylphosphonic acid anhydride (B1165640) (T3P), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), often in the presence of an additive like HOBt (Hydroxybenzotriazole). researchgate.netgoogle.com

| Starting Material | Reagents | Product Type | Reference for General Method |

| 7-Methylindolizine-2-carboxylic acid | Amine (R-NH₂), Coupling Agent (e.g., T3P, HATU, EDC/HOBt) | 7-Methylindolizine-2-carboxamide | researchgate.netresearchgate.net |

| This compound | Amine (R-NH₂), Catalyst (e.g., Lewis acid) or Heat | 7-Methylindolizine-2-carboxamide | researchgate.net |

Preparation of Diversified Indolizine Derivatives as Synthetic Intermediates

The functionalized derivatives of this compound serve as valuable synthetic intermediates for building more elaborate molecular architectures.

7-Methylindolizine-2-carboxylic acid: This key intermediate opens the door to a vast array of derivatives. It can be converted to an acyl chloride, which is a highly reactive species for acylation reactions. Furthermore, the carboxyl group can participate in Curtius, Schmidt, or Hofmann rearrangements to install an amino group at the C-2 position, providing access to 2-amino-7-methylindolizine.

Halogenated Indolizines: Indolizines bearing a halogen at the C-1 or C-3 position are prime candidates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, greatly expanding the structural diversity of the accessible compounds.

Formylindolizines: The aldehyde group introduced at C-3 can be further modified through reactions such as Wittig olefination, reductive amination to form aminomethyl derivatives, or oxidation to a carboxylic acid.

7-Methylindolizine-2-carboxamides: The amide derivatives themselves are often the final targets, particularly in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. The N-H of a primary or secondary amide can also be a site for further functionalization.

Through these synthetic transformations, this compound can be elaborated into a rich library of compounds with diverse substitution patterns, making it a valuable starting point for the exploration of new chemical space in materials science and drug discovery.

Synthesis of Novel Substituted Indolizine Analogues

The functional groups of this compound provide handles for a variety of chemical transformations to generate novel analogues. A primary route for derivatization involves the modification of the ester group at the C-2 position.

Hydrolysis and Amidation:

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, which is a critical precursor for further modifications, most notably amidation. In a procedure analogous to the saponification of methyl indolizine-2-carboxylate, treatment with a base such as sodium hydroxide in a methanol/water mixture yields the indolizine-2-carboxylic acid. semanticscholar.org This hydrolysis step is typically efficient and provides the acid in high yield. semanticscholar.org

The resulting indolizine-2-carboxylic acid can then be coupled with a diverse range of amines to produce a library of amide derivatives. A particularly effective method for this transformation is the use of propylphosphonic acid anhydride (T3P®) as a coupling agent. This reagent facilitates the formation of the amide bond under mild conditions, is compatible with a variety of functional groups, and allows for simple purification as the by-products are water-soluble. This strategy has been successfully applied to generate a series of N-substituted indolizine-2-carboxamides from the corresponding carboxylic acid. semanticscholar.org

Illustrative Amidation of 7-Methylindolizine-2-carboxylic acid The following table presents examples of amide derivatives synthesized from indolizine-2-carboxylic acids using the T3P® coupling methodology, demonstrating the broad applicability of this reaction for creating novel analogues.

| Amine Reactant | Resulting Amide Product Name |

| Aniline | N-phenyl-7-methylindolizine-2-carboxamide |

| Benzylamine | N-benzyl-7-methylindolizine-2-carboxamide |

| Morpholine | (7-methylindolizin-2-yl)(morpholino)methanone |

| Piperidine | (7-methylindolizin-2-yl)(piperidin-1-yl)methanone |

| Pyrrolidine | (7-methylindolizin-2-yl)(pyrrolidin-1-yl)methanone |

Table adapted from related studies on indolizine-2-carboxamides. semanticscholar.org

Further derivatization can be achieved through electrophilic substitution on the indolizine ring. The indolizine nucleus is electron-rich, with the C-1 and C-3 positions of the five-membered ring being the most nucleophilic and thus most susceptible to electrophilic attack. Reactions such as acylation under Friedel-Crafts conditions can introduce new substituents, although regioselectivity can be a challenge, sometimes yielding mixtures of 3-, 5-, and 7-acyl derivatives depending on the specific substrate and reaction conditions. clockss.org

Ring Annulation Reactions to Form Fused Heterocycles

Ring annulation reactions build new rings onto the existing indolizine framework, leading to complex, polycyclic N-heterocycles. These fused systems are of significant interest in materials science and medicinal chemistry.

Palladium-Catalyzed Intramolecular C-H Functionalization:

A modern and powerful strategy for constructing fused rings is the use of transition-metal-catalyzed C-H activation. For instance, indolizine precursors bearing appropriately positioned functional groups can undergo intramolecular cyclization to create new carbon-carbon bonds. A notable example involves a palladium-catalyzed cross-dehydrogenative coupling (CDC) reaction. acs.org In a model system, an indolizine bearing a phenyl group at the C-1 position and a benzoyl group at C-3 was designed to undergo an intramolecular cyclization. Treatment with a catalyst system like palladium(II) acetate (B1210297) and copper(II) acetate as an oxidant can facilitate the direct coupling of two C-H bonds, leading to the formation of a fused 6H-indeno[1,2-b]indolizin-6-one moiety. acs.org This methodology represents an efficient route to access poly-ring-fused N-heterocycles from indolizine substrates. acs.org

Annulation via Functional Group Conversion:

Another conceptual approach involves the conversion of existing substituents into reactive groups that can participate in cyclization reactions. For example, if the 7-methyl group of this compound were transformed into an amino group, it could serve as a handle for annulation. The reaction of ethyl 7-aminoindole-2-carboxylate with β-dicarbonyl compounds has been shown to produce fused 1H-pyrrolo[3,2-h]quinoline derivatives. rsc.org This type of condensation-cyclization reaction, known as the Combes quinoline (B57606) synthesis, demonstrates how a functional group on the six-membered ring can be used to build an additional fused ring system.

It is important to note that some fused systems, such as the medicinally relevant imidazo[1,2-a]pyridines, are typically synthesized via the cyclization of 2-aminopyridine (B139424) derivatives with α-halocarbonyls, rather than by annulation onto a pre-formed indolizine core.

Stereoselective and Regioselective Synthesis of Advanced Indolizine Structures

Controlling the three-dimensional arrangement (stereoselectivity) and the position of substitution (regioselectivity) is paramount for creating advanced indolizine structures with specific biological or physical properties.

Stereoselective Synthesis:

The development of asymmetric catalytic methods provides access to enantioenriched indolizines, which are crucial as many biological targets interact specifically with only one enantiomer. A highly effective strategy for the stereoselective synthesis of complex indolizines involves a synergistic catalysis approach. rsc.orgrsc.org A cascade reaction combining copper and iridium catalysts has been developed for the asymmetric annulation of pyridinium (B92312) ylides with allylic carbonates. rsc.org

This process involves an initial allylic alkylation followed by a Friedel-Crafts-type cyclization, creating fused indolizine products with up to three contiguous stereogenic centers. rsc.orgrsc.org Remarkably, by carefully selecting the chirality of the ligands on both the copper and iridium catalysts, all four possible stereoisomers of the 2,3-fused indolizine product can be synthesized in a predictable manner with high diastereoselectivity and enantioselectivity. rsc.org This dual-catalytic system showcases a powerful method for constructing complex, chiral indolizine scaffolds. rsc.orgrsc.org

Stereodivergent Synthesis of Fused Indolizines The table below illustrates the predictable formation of four different stereoisomers by pairing different chiral catalysts.

| Copper Catalyst Ligand | Iridium Catalyst Ligand | Resulting Diastereomer | Enantiomeric Excess (ee) |

| (R)-Siphos-PE | (R,R)-f-Binaphane | Diastereomer A | >99% |

| (S)-Siphos-PE | (S,S)-f-Binaphane | ent-Diastereomer A | >99% |

| (R)-Siphos-PE | (S,S)-f-Binaphane | Diastereomer B | 96% |

| (S)-Siphos-PE | (R,R)-f-Binaphane | ent-Diastereomer B | 96% |

Data based on synergistic Cu/Ir-catalyzed synthesis of fused indolizines. rsc.orgrsc.org

Regioselective Synthesis:

Regioselective functionalization aims to introduce substituents at specific positions on the indolizine ring. As previously mentioned, the inherent nucleophilicity of the indolizine core favors substitution at C-1 and C-3. However, achieving substitution at other positions, such as those on the six-membered ring, often requires more elaborate strategies. Acylation of indole-2-carboxylates, a related heterocyclic system, demonstrates that the choice of Lewis acid catalyst and solvent can direct functionalization to different positions on the molecule, including the benzene ring. clockss.org While direct analogues for this compound are not extensively documented, these principles suggest that careful selection of reaction conditions could potentially steer derivatization to less reactive sites, enabling the synthesis of specific, advanced indolizine isomers.

Q & A

Q. What are the established synthetic methodologies for Ethyl 7-methylindolizine-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : A common route involves the condensation of substituted pyrrole aldehydes with activated alkenes. For example, describes a synthesis using 4-benzoyl-1H-pyrrole-2-carbaldehyde and (E)-ethyl 4-bromo-but-2-enoate in dry DMF with potassium carbonate as a base. The reaction proceeds at room temperature for 8 hours, followed by column chromatography (silica gel) for purification, yielding 76% .

Q. How is X-ray crystallography employed to confirm the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail the use of SHELX software for structure refinement. Key metrics include:

- Bond lengths and angles : Normal values (e.g., C–C bonds ~1.48 Å) validate hybridization .

- Dihedral angles : The 41.73° angle between the indolizine and benzene rings in the crystal structure highlights steric or electronic effects .

- Refinement : Riding models for H-atoms (C–H = 0.93–0.97 Å) and displacement parameters (1.2–1.5× parent atoms) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound, and what data are diagnostic?

- Methodological Answer :

- NMR : reports δ 141.89 (aromatic carbons) and δ 51.67 (ester CH₂CH₃) in NMR, confirming substituent positions.

- MS : ESI-MS (m/z = 398 [M+H]⁺) matches the molecular formula C₁₉H₁₅N₃O₇ .

- Elemental Analysis : Confirms purity (e.g., C: 57.40% vs. calculated 57.43%) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer inactivity vs. activity in analogues)?

- Methodological Answer : reports inactivity in anticancer screens , while highlights active analogues (e.g., ethyl 7-acetylindolizine derivatives). To resolve contradictions:

- Comparative Assays : Use standardized protocols (e.g., MTT assay) with identical cell lines and concentrations.

- Structural Analysis : Compare substituent effects (e.g., 7-methyl vs. 7-acetyl groups) using SC-XRD or DFT to identify bioactive conformers .

- Meta-Analysis : Cross-reference synthesis conditions (e.g., purity ≥95% via HPLC in ) to rule out impurities .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. (on ethyl lactate) demonstrates frequency scaling (factor 0.96) for vibrational analysis, applicable to indolizines .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. ethyl acetate) using OPLS-AA force fields to optimize reaction conditions .

- Docking Studies : Map the compound’s binding to biological targets (e.g., 5-HT₃ receptors) using crystal structures from .

Q. How can reaction mechanisms for indolizine synthesis be validated experimentally?

- Methodological Answer :

- Isotopic Labeling : Track in starting materials (e.g., aldehyde carbons) to confirm cyclization pathways.

- Kinetic Studies : Monitor intermediates via in-situ IR or HPLC ( uses reflux duration of 2 hours for copper-catalyzed reactions) .

- Control Experiments : Omit catalysts (e.g., copper bronze in ) to assess their role in yield optimization .

Data Contradiction and Optimization

Q. How should researchers optimize synthetic routes when scaling from milligram to gram quantities?

- Methodological Answer :

- Solvent Volume : Scale DMF proportionally ( uses 10 mL per 1 mmol substrate) to maintain reaction kinetics .

- Catalyst Loading : shows 40% copper bronze (w/w) achieves maximum yield in diazoacetate reactions .

- Purification : Replace column chromatography with recrystallization for large-scale batches (e.g., ethyl acetate evaporation in ) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent Screening : Use high-boiling solvents (e.g., ethyl acetate) for slow evaporation ( achieved crystals in 10 days) .

- Seeding : Introduce microcrystals from saturated solutions to induce nucleation.

- Temperature Gradients : Gradual cooling from reflux to room temperature minimizes disorder .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.